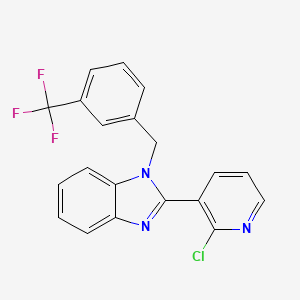

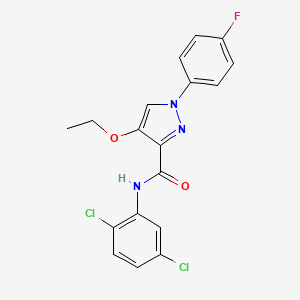

2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemistry and Properties of Benzimidazole Derivatives

Benzimidazole derivatives, including "2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole," have been extensively studied for their chemical variability and properties. The preparation procedures, properties of free organic compounds, and their different protonated and/or deprotonated forms have been summarized. Additionally, the complex compounds of these ligands show significant properties such as spectroscopic features, structures, magnetic properties, and biological and electrochemical activity, suggesting potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).

Applications in Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, related to benzimidazole compounds, for optoelectronic materials has shown that incorporating benzimidazole and related fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These derivatives have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties and incorporation into materials for organic light-emitting diodes highlight the significant role these compounds play in developing advanced optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Significance and Optical Sensors

Benzimidazole derivatives are also prominent in the development of optical sensors due to their exquisite sensing materials and a range of biological and medicinal applications. The capability of these derivatives to form coordination as well as hydrogen bonds makes them suitable as sensing probes, highlighting their biological significance beyond their chemical properties (Jindal & Kaur, 2021).

Anticancer Potential

The design strategy for synthesizing benzimidazole derivatives as anticancer agents has been extensively reviewed, showing that benzimidazole and its derivatives exhibit a broad range of biological activities due to their resemblance to naturally occurring nitrogenous bases. These derivatives act through different mechanisms, including intercalation, alkylating agents, and tubulin inhibitors, presenting a promising area for developing targeted anticancer therapies (Akhtar et al., 2019).

Therapeutic Potential

The therapeutic potential of benzimidazole compounds extends to antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant applications. The existence of the benzimidazole core in numerous groups of biological agents underscores its importance as a scaffold for developing new therapeutic compounds, demonstrating the versatility and wide-ranging application of these compounds in medicine and pharmacology (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3/c21-18-15(7-4-10-25-18)19-26-16-8-1-2-9-17(16)27(19)12-13-5-3-6-14(11-13)20(22,23)24/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZAQWGBZPTXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=C(N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2705446.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)

![4-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705450.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2705456.png)

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705459.png)

![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)